Nimorazole

Description

Propriétés

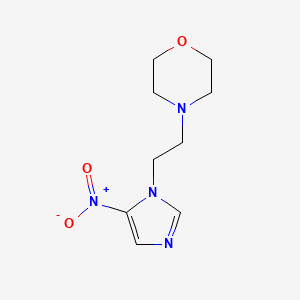

IUPAC Name |

4-[2-(5-nitroimidazol-1-yl)ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c14-13(15)9-7-10-8-12(9)2-1-11-3-5-16-6-4-11/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJFHRLTPRPZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=NC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057795 | |

| Record name | Nimorazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6506-37-2 | |

| Record name | Nimorazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6506-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nimorazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006506372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nimorazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12172 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nimorazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nimorazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nimorazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIMORAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/469ULX0H4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Synthesis of Nimorazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nimorazole, a 5-nitroimidazole derivative, is a crucial compound in the study and treatment of hypoxic tumors, acting as a radiosensitizer.[1][2] Its unique ability to be selectively activated under low-oxygen conditions has spurred significant interest in the synthesis of its derivatives to enhance efficacy, improve solubility, and explore new therapeutic applications.[1][3][4] This technical guide provides an in-depth overview of the core chemical synthesis strategies for this compound and its analogs, complete with experimental protocols, quantitative data, and visualizations of relevant pathways.

Core Synthetic Strategies

The synthesis of this compound and its derivatives generally revolves around the construction of the substituted nitroimidazole core, followed by the introduction of various side chains. The key starting materials often include imidazole (B134444) or its precursors, which are then subjected to nitration and subsequent alkylation.

A common synthetic route to this compound involves the reaction of a nitroimidazole salt with a suitable electrophile. For instance, the sodium salt of 2-nitroimidazole (B3424786) can be reacted with a morpholinoethyl halide in a refluxing solvent like toluene (B28343) to yield this compound.[5] Alternative approaches may utilize different bases, such as potassium carbonate, to facilitate the alkylation.[5]

The synthesis of more complex derivatives, such as those designed as hypoxia-activated prodrugs, often involves multi-step sequences. These can include the introduction of functional groups that can be cleaved under hypoxic conditions to release a cytotoxic agent.[6][7] For example, a common intermediate, (1-methyl-2-nitro-1H-imidazol-5-yl)methanol, serves as a versatile precursor for a range of bioreductive prodrugs.[6]

The following diagram illustrates a generalized synthetic workflow for creating a library of this compound derivatives.

Quantitative Data on this compound Derivative Synthesis

The efficiency of synthetic routes is a critical factor in drug development. The following tables summarize reported yields for the synthesis of this compound and a selection of its derivatives.

| Compound | Starting Materials | Key Reagents | Solvent | Conditions | Yield (%) | Reference |

| This compound | Sodium salt of nitroimidazole, 4-(2-chloroethyl)morpholine (B1582488) | - | Toluene | Reflux | Not Reported | [5] |

| This compound | 5-Nitro-1H-imidazole, 4-(2-chloroethyl)morpholine hydrochloride | K2CO3 | Toluene, Methanol | Reflux | 99% | [5] |

| [¹⁵N₃]this compound | [¹⁵N₃]-5-nitro-1H-imidazole, 4-(2-bromoethyl)morpholine | NaH | DMF | Room Temp | 45% | [8] |

| 2-Nitroimidazole alkylsulfonamide (19) | 2-Nitroimidazole, Chloride (18) | NaI, Cs₂CO₃ | DMF | - | 42% | [1] |

| 5-Nitroimidazole sulfonamide (22) | 5-Nitroimidazole, Bromide (21) | NaI, Cs₂CO₃ | DMF | - | 54% | [1] |

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations in the preparation of this compound derivatives.

Synthesis of this compound

-

Reagents and Conditions (Method A): The sodium salt of nitroimidazole is reacted with 4-(2-chloroethyl)morpholine in dry toluene under reflux. The product is isolated after an appropriate reaction time and purification.[5]

-

Reagents and Conditions (Method B): A mixture of 5-nitro-1H-imidazole, 4-(2-chloroethyl)morpholine hydrochloride, and potassium carbonate is refluxed in toluene. Methanol is then added, and the mixture is further refluxed to drive the reaction to completion. The product is obtained after filtration and removal of the solvent, yielding 99%.[5]

Synthesis of [¹⁵N₃]this compound

To a solution of [¹⁵N₃]-5-nitro-1H-imidazole in anhydrous dimethylformamide (DMF) is added sodium hydride (60% dispersion in mineral oil) at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of 4-(2-bromoethyl)morpholine. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford [¹⁵N₃]this compound.[8]

General Procedure for the Synthesis of Nitroimidazole Sulfonamides

To a solution of the respective nitroimidazole (2-nitroimidazole or 5-nitroimidazole) in DMF are added sodium iodide, cesium carbonate, and the appropriate alkylating agent (e.g., chloride 18 or bromide 21). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to yield the desired nitroimidazole sulfonamide.[1]

Mechanism of Action: Hypoxia-Activated Prodrugs

This compound and many of its derivatives function as hypoxia-activated prodrugs.[3][4] In the low-oxygen environment of solid tumors, the nitro group of the imidazole ring undergoes bioreductive activation by cellular reductases.[4][9] This process generates highly reactive radical anions that can induce DNA damage and enhance the efficacy of radiotherapy.[2][9] Under normal oxygen conditions, the radical anion is rapidly re-oxidized to the parent compound, thus minimizing toxicity to healthy tissues.[4][9]

The following diagram illustrates the activation pathway of a this compound-based hypoxia-activated prodrug.

This guide provides a foundational understanding of the chemical synthesis of this compound derivatives. The provided protocols and data serve as a valuable resource for researchers engaged in the design and development of novel hypoxia-activated radiosensitizers. Further exploration of the structure-activity relationships of these compounds will continue to drive the innovation of more effective cancer therapies.[10][11][12]

References

- 1. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H14N4O3 | CID 23009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and evaluation of molecularly targeted hypoxia-activated prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and SAR Study of the Novel Thiadiazole-Imidazole Derivatives as a New Anticancer Agents. | Semantic Scholar [semanticscholar.org]

The Structure-Activity Relationship of Nimorazole: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Leading Hypoxic Radiosensitizer

Nimorazole, a 5-nitroimidazole derivative, has garnered significant attention in oncology for its role as a hypoxic cell radiosensitizer. Its ability to enhance the efficacy of radiation therapy in the low-oxygen environment characteristic of solid tumors has made it a valuable agent in the treatment of head and neck cancers. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, synthesis, and the biological evaluation of its analogs. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and medicinal chemistry.

Core Concepts: Mechanism of Action

This compound's efficacy as a radiosensitizer is intrinsically linked to the hypoxic microenvironment of tumors. Under normal oxygen conditions (normoxia), this compound is relatively inert. However, in hypoxic cells, it undergoes a one-electron reduction of its nitro group by cellular reductases, such as NADPH-cytochrome P450 reductase. This reduction forms a transient nitro radical anion.

In the absence of oxygen, this radical anion can undergo further reduction, leading to the formation of highly reactive oxygen species (ROS) and other cytotoxic intermediates.[1] These reactive species are potent DNA-damaging agents, inducing single- and double-strand breaks. When combined with radiation therapy, which also causes DNA damage, this compound's effects are synergistic, leading to enhanced tumor cell killing.[1]

Furthermore, this compound and its metabolites can interfere with cellular signaling pathways crucial for cell survival and repair. Notably, it has been shown to modulate the hypoxia-inducible factor-1α (HIF-1α) pathway, a key regulator of cellular adaptation to low oxygen.[1] By disrupting HIF-1α signaling, this compound can inhibit angiogenesis, alter tumor metabolism, and promote apoptosis.[1] The drug also influences the DNA damage response (DDR) pathway, potentially hindering the cell's ability to repair radiation-induced lesions.

Quantitative Structure-Activity Relationship (SAR) Data

The radiosensitizing effect of this compound and its analogs is primarily determined by their electron affinity, which is governed by the nitroimidazole core, and the physicochemical properties of the side chain, which influence solubility, cellular uptake, and distribution. The following tables summarize key quantitative data from studies on this compound and related compounds.

| Compound Number | Structure | Modification from this compound | IC50 (µM) under Anoxia (HCT116/54C cells) | Sensitizer Enhancement Ratio (SER) at 1% Clonogenic Survival (1 mM, HCT116/54C cells) |

| 3 | This compound | - | >1000 | 1.25 |

| 1 | Misonidazole | 2-nitroimidazole with a methoxypropyl side chain | 230 ± 30 | 1.75 |

| 2 | Etanidazole | 2-nitroimidazole with a hydroxyethylcarbamoylmethyl side chain | 400 ± 50 | 1.65 |

| 16 | 5-nitroimidazole with a morpholinoethylsulfonamide side chain | Replacement of ethyl linker with ethylsulfonamide | 450 ± 60 | 1.35 |

| 37 | 5-nitroimidazole with a C-1 linked sulfonamide | Direct sulfonamide linkage at N1 | 11.4 ± 1.3 | Not Reported |

| 38 | 5-nitroimidazole with a C-1 linked sulfonamide and a diol | Sulfonamide linkage with a diol side chain | 13.7 ± 2.1 | Not Reported |

| Compound Number | IC50 (µM) under Oxia (FaDu cells) | IC50 (µM) under Anoxia (FaDu cells) | Hypoxia Cytotoxicity Ratio (HCR) | SER at 1% Clonogenic Survival (1 mM, FaDu cells) |

| 3 (this compound) | >1000 | >1000 | - | 1.14 |

| 1 (Misonidazole) | 560 ± 70 | 140 ± 20 | 4.0 | 1.60 |

| 2 (Etanidazole) | 800 ± 100 | 250 ± 40 | 3.2 | 1.55 |

| 16 | 950 ± 120 | 300 ± 50 | 3.2 | 1.25 |

Experimental Protocols

General Synthesis of N-Substituted 5-Nitroimidazoles

The synthesis of this compound and its analogs generally involves the N-alkylation of a 5-nitroimidazole core with a suitable alkylating agent.

Example Protocol for the Synthesis of 4-(2-(5-nitro-1H-imidazol-1-yl)ethyl)morpholine (this compound):

-

Preparation of the Sodium Salt of 5-Nitroimidazole: To a solution of 5-nitroimidazole in dry toluene (B28343), add one equivalent of sodium hydride portion-wise at room temperature under an inert atmosphere (e.g., argon or nitrogen). Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.

-

N-Alkylation: To the suspension of the sodium salt of 5-nitroimidazole, add a solution of 4-(2-chloroethyl)morpholine (B1582488) in dry toluene dropwise.

-

Reaction and Work-up: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC). After completion, cool the mixture to room temperature and filter to remove any inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol (B129727)/water) or by column chromatography on silica (B1680970) gel to afford pure this compound. The final product's identity and purity should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Evaluation of Radiosensitizing Activity

The clonogenic survival assay is the gold standard for assessing the radiosensitizing potential of a compound in vitro.

Detailed Protocol for Clonogenic Survival Assay under Hypoxic Conditions:

-

Cell Culture: Maintain the desired cancer cell line (e.g., HCT116, FaDu) in appropriate complete culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

-

Cell Seeding: Harvest exponentially growing cells using trypsin-EDTA and prepare a single-cell suspension. Count the cells and seed a predetermined number (optimized for each cell line's plating efficiency and the expected level of cell kill) into 6-well plates. Allow the cells to attach overnight.

-

Induction of Hypoxia: Transfer the plates to a hypoxic chamber or an incubator with controlled oxygen levels (e.g., <0.1% O2). Allow the cells to equilibrate under hypoxic conditions for a specified period (e.g., 4-6 hours).

-

Drug Treatment and Irradiation: Prepare stock solutions of the test compounds (e.g., this compound and its analogs) and dilute to the desired final concentrations in pre-equilibrated hypoxic medium. Replace the medium in the wells with the drug-containing medium. After a pre-incubation period (e.g., 1-2 hours), irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

-

Colony Formation: After irradiation, replace the drug-containing medium with fresh, drug-free medium and return the plates to a normoxic incubator. Incubate for 7-14 days, allowing colonies to form.

-

Fixation and Staining: Carefully remove the medium and wash the wells with phosphate-buffered saline (PBS). Fix the colonies with a solution of methanol:acetic acid (3:1) or 4% paraformaldehyde for 10-15 minutes. Stain the fixed colonies with a 0.5% crystal violet solution in methanol for 10-20 minutes.

-

Colony Counting and Data Analysis: Gently wash the plates with water and allow them to air dry. Count the colonies containing at least 50 cells. Calculate the surviving fraction for each treatment group by normalizing the plating efficiency of the treated cells to that of the untreated control. Plot the surviving fraction as a function of the radiation dose to generate cell survival curves. The Sensitizer Enhancement Ratio (SER) can then be calculated as the ratio of the radiation dose required to achieve a certain level of cell kill (e.g., 1% survival) in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug.

Signaling Pathways and Experimental Workflows

This compound's Impact on the HIF-1α Signaling Pathway

Under hypoxic conditions, HIF-1α stabilization and subsequent dimerization with HIF-1β leads to the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. This compound's reactive metabolites can interfere with this pathway.

Caption: this compound's interference with the HIF-1α signaling pathway.

Experimental Workflow for Evaluating Hypoxic Radiosensitizers

The following diagram illustrates a typical workflow for the preclinical evaluation of novel hypoxic radiosensitizers.

Caption: A typical preclinical workflow for evaluating hypoxic radiosensitizers.

This compound and the DNA Damage Response (DDR) Pathway

Radiation-induced DNA double-strand breaks (DSBs) activate the DDR pathway, primarily through the ATM and ATR kinases. This leads to cell cycle arrest and DNA repair. The reactive species generated by this compound can create additional DNA lesions and may also interfere with the DDR machinery, preventing efficient repair and promoting cell death.

Caption: this compound's potential impact on the DNA damage response pathway.

Conclusion and Future Directions

The structure-activity relationship of this compound highlights the critical role of the 5-nitroimidazole core for hypoxic selectivity and the morpholinoethyl side chain for favorable pharmacokinetic properties. While this compound itself is a clinically validated radiosensitizer, the quantitative data on its analogs suggest that further optimization is possible. Modifications to the side chain to improve solubility and cellular penetration, as well as fine-tuning the electron affinity of the nitroimidazole ring, could lead to the development of more potent and less toxic radiosensitizers. Future research should focus on synthesizing and evaluating novel analogs with these considerations in mind, utilizing the robust experimental workflows outlined in this guide. A deeper understanding of the specific molecular interactions between this compound's metabolites and key signaling proteins will also be crucial for the rational design of next-generation hypoxic cell radiosensitizers.

References

The Discovery and Development of Nimorazole as a Hypoxic Radiosensitizer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical application of nimorazole as a radiosensitizing agent. It is designed to be a comprehensive resource for professionals in the fields of oncology, radiation biology, and drug development.

Introduction: The Challenge of Tumor Hypoxia in Radiotherapy

The efficacy of radiotherapy, a cornerstone of cancer treatment, is significantly hampered by the presence of hypoxic regions within solid tumors.[1] Oxygen is a potent radiosensitizer, and its absence in hypoxic cells, which can be as low as 1.3% oxygen levels, leads to radioresistance, thereby increasing the likelihood of treatment failure and tumor recurrence.[2] This has driven the search for compounds that can selectively sensitize hypoxic tumor cells to radiation, known as hypoxic cell radiosensitizers. This compound, a 5-nitroimidazole derivative, emerged from this research as a promising candidate.[3]

Discovery and Development Trajectory

Initially developed for its antiprotozoal properties, this compound was later investigated for its potential as a radiosensitizer due to its chemical similarity to other nitroimidazoles known to mimic the effects of oxygen in hypoxic environments.[3] Its development as a radiosensitizer has been a multi-decade journey, marked by extensive preclinical studies and pivotal clinical trials, most notably in the treatment of head and neck squamous cell carcinoma (HNSCC).[4][5]

Mechanism of Action

This compound's radiosensitizing effect is contingent on the hypoxic microenvironment of tumors.[6] Under low-oxygen conditions, the nitro group of this compound is reduced by cellular reductases, leading to the formation of reactive radical anions and other cytotoxic intermediates.[3] These reactive species mimic the action of molecular oxygen by "fixing" radiation-induced DNA damage, particularly DNA strand breaks, making them permanent and irreparable, ultimately leading to cell death.[6] This process is selective for hypoxic cells, as in well-oxygenated tissues, the reactive intermediates are rapidly re-oxidized back to the parent compound, thus minimizing toxicity to healthy tissues.[6]

Beyond direct DNA damage fixation, this compound's mechanism involves the modulation of cellular signaling pathways. It has been shown to interfere with hypoxia-inducible factors (HIFs), which are key regulators of the cellular response to low oxygen, and can influence pathways related to stress response and apoptosis.[6]

Preclinical Evidence

In Vitro Studies

The radiosensitizing effect of this compound has been quantified in numerous in vitro studies using clonogenic survival assays. The key metric from these studies is the Sensitizer Enhancement Ratio (SER), which is the ratio of the radiation dose required to achieve a certain level of cell kill in the absence of the drug to the dose required for the same level of cell kill in its presence. Under hypoxic conditions, this compound has consistently demonstrated significant SER values.

Table 1: In Vitro Radiosensitization by this compound

| Cell Line | Drug Concentration | Hypoxic/Aerobic | Sensitizer Enhancement Ratio (SER) | Reference |

| SCCVII | 1 mM | Hypoxic | 1.45 | [1] |

| SCCVII | 0.5 mM | Hypoxic | 1.40 | [1] |

| SCCVII | 1 mM | Aerobic | No sensitizing effect | [1] |

In Vivo Studies

In vivo studies using tumor-bearing animal models have corroborated the in vitro findings. These studies typically measure the time it takes for a tumor to regrow to a certain size after treatment (tumor growth delay). The addition of this compound to radiotherapy has been shown to significantly increase tumor growth delay compared to radiotherapy alone, particularly in hypoxic tumors.

Table 2: In Vivo Radiosensitization by this compound in SCCVII Tumors

| Treatment Group | Tumor Growth Delay (days) | Reference |

| Radiation Alone | Not specified, baseline for comparison | [1] |

| Radiation + this compound (100 mg/kg) | Statistically significant increase vs. radiation alone | [1] |

| Radiation + this compound (200 mg/kg) | Statistically significant increase vs. radiation alone | [1] |

| Radiation + this compound (400 mg/kg) | Statistically significant increase vs. radiation alone | [1] |

Clinical Efficacy

The clinical development of this compound has been largely focused on its use in HNSCC.

The DAHANCA 5-85 Trial

The Danish Head and Neck Cancer (DAHANCA) 5-85 trial was a landmark phase III randomized, double-blind, placebo-controlled study that provided strong evidence for the efficacy of this compound.[4] The study enrolled patients with supraglottic larynx and pharynx carcinoma undergoing primary radiotherapy.

Table 3: Key Results of the DAHANCA 5-85 Trial

| Endpoint | This compound Group | Placebo Group | p-value | Reference |

| 5-Year Loco-regional Control | 49% | 33% | 0.002 | [4] |

| 5-Year Final Loco-regional Control (including salvage surgery) | 52% | 41% | 0.002 | [4] |

| 10-Year Overall Survival | 26% | 16% | 0.32 (not significant) | [4] |

The DAHANCA 5-85 trial demonstrated a significant improvement in loco-regional control with the addition of this compound to radiotherapy, establishing it as a standard of care for certain HNSCC patients in Denmark.[4]

The NIMRAD Trial

More recently, the NIMRAD trial, a UK-based phase III study, investigated the addition of this compound to intensity-modulated radiation therapy (IMRT) in patients with locally advanced HNSCC who were unsuitable for concurrent chemotherapy.[5] This trial used a gene signature to identify patients with hypoxic tumors.

Table 4: Key Results of the NIMRAD Trial

| Endpoint (in Hypoxic Tumors) | Hazard Ratio (this compound vs. Placebo) | 95% Confidence Interval | p-value | Reference |

| Freedom from Loco-regional Progression | 0.72 | 0.36 - 1.44 | 0.35 | [5] |

| Overall Survival | 0.96 | 0.53 - 1.72 | 0.88 | [5] |

The NIMRAD trial did not demonstrate a statistically significant benefit for this compound in the studied population.[5] The reasons for the differing outcomes between the DAHANCA and NIMRAD trials are a subject of ongoing discussion and may relate to differences in patient populations, radiation techniques, and the methods used to assess hypoxia.

Pharmacokinetics

This compound is administered orally and is well-absorbed.[3] Pharmacokinetic studies in humans have characterized its absorption, distribution, metabolism, and excretion profile.

Table 5: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~90 minutes (range 35-135 minutes) | [3] |

| Elimination Half-life (t1/2) | 2 - 4.8 hours | [3] |

| Mean Peak Plasma Concentration (Cmax) (adjusted for 1.2 g/m² dose) | 32.2 ± 0.9 µg/mL | [7] |

| Mean Area Under the Curve (AUC) | 191 ± 6 µg·h/mL | [7] |

| Mean Apparent Volume of Distribution | 0.77 ± 0.02 L/kg | [7] |

Experimental Protocols

Clonogenic Survival Assay

This in vitro assay is the gold standard for assessing the cytotoxic and radiosensitizing effects of a compound at the cellular level.

Protocol:

-

Cell Culture: Maintain the cancer cell line of interest in appropriate culture conditions.

-

Cell Seeding: Prepare a single-cell suspension and seed a predetermined number of cells into multi-well plates. The number of cells seeded is dependent on the expected survival fraction at different radiation doses.

-

Drug Incubation: For the experimental group, add this compound at the desired concentration to the culture medium and incubate for a specified period, typically a few hours before irradiation.

-

Irradiation: Irradiate the plates with a range of radiation doses using a calibrated radiation source.

-

Colony Formation: Incubate the plates for 7-14 days to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.

-

Fixing and Staining: Fix the colonies with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet.

-

Colony Counting: Count the number of colonies in each well.

-

Data Analysis: Calculate the surviving fraction for each radiation dose, normalized to the plating efficiency of non-irradiated control cells. Plot the surviving fraction against the radiation dose to generate cell survival curves. The SER can be calculated from these curves.

In Vivo Tumor Growth Delay Assay

This assay evaluates the efficacy of a radiosensitizer in a living organism.

Protocol:

-

Animal Model: Use immunocompromised mice (e.g., nude or NSG mice).

-

Tumor Implantation: Subcutaneously implant cultured cancer cells or patient-derived tumor fragments into the flank of the mice.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions regularly with calipers.

-

Randomization: Randomize the mice into different treatment groups (e.g., control, this compound alone, radiation alone, radiation + this compound).

-

Treatment Administration:

-

Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a specified time before irradiation.

-

Irradiate the tumors with a single or fractionated dose of radiation.

-

-

Tumor Volume Measurement: Continue to measure tumor volume at regular intervals until the tumors reach a predetermined endpoint size.

-

Data Analysis: Plot the mean tumor volume over time for each group. The tumor growth delay is the difference in time for the tumors in the treated groups to reach the endpoint size compared to the control group.

Pimonidazole (B1677889) Staining for Hypoxia Detection

Pimonidazole is an exogenous marker used to identify hypoxic regions in tissues.

Protocol:

-

Pimonidazole Administration: Inject pimonidazole hydrochloride solution (e.g., 60 mg/kg) intravenously into the tumor-bearing animal.[8]

-

Circulation Time: Allow the pimonidazole to circulate and form adducts in hypoxic tissues for a specific duration (e.g., 90 minutes).[8]

-

Tissue Harvest and Processing: Euthanize the animal and excise the tumor. The tumor can be either snap-frozen in OCT medium or fixed in formalin and embedded in paraffin.[8]

-

Sectioning: Cut thin sections (e.g., 5-10 µm) of the tumor tissue.[8]

-

Immunohistochemistry/Immunofluorescence:

-

Perform antigen retrieval if necessary (for paraffin-embedded tissues).

-

Block non-specific antibody binding.

-

Incubate the sections with a primary antibody that specifically recognizes pimonidazole adducts.

-

Wash the sections and incubate with a labeled secondary antibody.

-

Use a detection system (e.g., DAB for immunohistochemistry or a fluorescent dye for immunofluorescence) to visualize the pimonidazole-positive (hypoxic) regions.

-

-

Microscopy and Image Analysis: Acquire images of the stained sections using a microscope. The extent of hypoxia can be quantified by measuring the pimonidazole-positive area relative to the total tumor area.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a nitroimidazole derivative with a morpholine-containing side chain. Several synthetic routes have been described in the literature. A common approach involves the reaction of 4(5)-nitroimidazole with N-(2-chloroethyl)morpholine.

A Representative Synthetic Scheme: One common synthetic route involves the alkylation of 4(5)-nitroimidazole with N-(2-chloroethyl)morpholine in the presence of a base.

A detailed, step-by-step protocol would involve specific quantities of reagents, reaction times, temperatures, and purification methods (such as crystallization or chromatography) to isolate the final product and remove the undesired N-2-morpholinoethyl-4-nitroimidazole isomer.[8]

Conclusion

This compound stands as a clinically validated hypoxic cell radiosensitizer that has demonstrated a significant benefit in improving loco-regional control in patients with head and neck cancer undergoing radiotherapy. Its mechanism of action, which is selective for the hypoxic tumor microenvironment, provides a clear rationale for its use. While the NIMRAD trial did not confirm its benefit in the specific patient population studied, the wealth of preclinical and clinical data, particularly from the DAHANCA 5-85 trial, supports its continued use and further investigation. For drug development professionals, the story of this compound highlights the potential of targeting tumor hypoxia and provides a valuable case study in the development and clinical validation of a radiosensitizing agent. Further research is warranted to identify the patient populations most likely to benefit from this compound and to explore its potential in other hypoxic solid tumors.

References

- 1. Translational suppression of HIF-1α by miconazole through the mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A phase I clinical study of this compound as a hypoxic radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. Process For The Preparation Of this compound [quickcompany.in]

The Radiosensitizing Effects of Nimorazole on DNA Damage and Repair Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimorazole is a 5-nitroimidazole compound clinically utilized as a hypoxic radiosensitizer, primarily in the treatment of head and neck squamous cell carcinoma (HNSCC). Its efficacy stems from its ability to be selectively activated under hypoxic conditions, characteristic of solid tumors, where it mimics the radiosensitizing effect of oxygen. This activation leads to the generation of reactive intermediates that enhance the DNA-damaging effects of ionizing radiation, thereby increasing tumor cell cytotoxicity. This technical guide provides an in-depth analysis of this compound's core mechanism of action, its impact on DNA integrity, and its interaction with cellular DNA damage repair pathways. It includes a compilation of available quantitative data, detailed experimental protocols for assessing DNA damage, and visualizations of the key molecular pathways and experimental workflows.

Core Mechanism of Action: Hypoxic Activation and DNA Damage Enhancement

The primary mechanism of this compound is its function as a hypoxic cell radiosensitizer. In well-oxygenated (normoxic) tissues, this compound is relatively inert. However, in the low-oxygen environment of solid tumors, it undergoes a process of bioreductive activation.

-

Intracellular Reduction: Under hypoxic conditions, cellular reductases, such as NADPH-cytochrome P450 reductase, reduce the nitro group of the this compound molecule.[1]

-

Generation of Reactive Species: This reduction process generates highly reactive radical anions and other reactive intermediates.[1] These species are potent oxidizing agents.

-

DNA Damage Amplification: When administered with radiation therapy, these reactive intermediates amplify the DNA-damaging effects of the radiation.[1] They interact with cellular macromolecules, most critically DNA, to "fix" the radiation-induced damage, making it permanent and irreparable. This leads to a significant increase in lethal DNA lesions, particularly single-strand breaks (SSBs) and double-strand breaks (DSBs).[1]

This hypoxia-selective activation is crucial as it targets the radioresistant hypoxic tumor cell population while minimizing damage to surrounding healthy, well-oxygenated tissues.[1]

Caption: Hypoxic activation pathway of this compound.

Quantitative Data on this compound's Efficacy

While the mechanism points to increased DNA damage, most quantitative data comes from in vitro cell survival assays and in vivo or clinical tumor control studies. Direct quantification of DNA lesions (e.g., γ-H2AX foci) in this compound-specific studies is not extensively reported in the literature. The available data focuses on the ultimate biological outcome of this enhanced damage.

Table 1: In Vitro Radiosensitizing Effect of this compound

This table summarizes the Sensitizer Enhancement Ratio (SER), a measure of how much the radiation dose can be reduced by the drug to achieve the same biological effect.

| Cell Line | Drug Concentration | Hypoxic Conditions | Sensitizer Enhancement Ratio (SER) | Reference |

| SCCVII | 0.5 mM | Yes | 1.40 | [2] |

| SCCVII | 1.0 mM | Yes | 1.45 | [2] |

SER is determined at the 1% cell survival level.

Table 2: In Vivo & Clinical Efficacy of this compound

This table presents outcomes from pre-clinical and clinical studies, demonstrating the therapeutic benefit of adding this compound to radiotherapy.

| Study Type | Model / Patient Population | Treatment Arm | Outcome Metric | Result | Reference |

| Pre-clinical | HNSCC Xenografts (FaDu, SAS models) | RCTx + this compound vs. RCTx Alone | Tumor Control Rate (TCR) | Significantly higher TCR with this compound | [3] |

| Clinical Trial (DAHANCA 5-85) | Supraglottic, Pharynx Carcinoma | Radiotherapy + this compound | 5-Year Loco-regional Control | 49% | [4] |

| Clinical Trial (DAHANCA 5-85) | Supraglottic, Pharynx Carcinoma | Radiotherapy + Placebo | 5-Year Loco-regional Control | 33% (p=0.002) | [4] |

| Clinical Trial (DAHANCA 5-85) | Supraglottic, Pharynx Carcinoma | Radiotherapy + this compound | Disease-Specific Survival | Significantly Improved (OR 1.92) | [4] |

Interaction with DNA Damage Repair Pathways

Ionizing radiation induces a spectrum of DNA lesions, with double-strand breaks (DSBs) being the most cytotoxic. Eukaryotic cells have evolved two primary pathways to repair DSBs:

-

Non-Homologous End Joining (NHEJ): A rapid but error-prone pathway that directly ligates broken DNA ends. It is active throughout the cell cycle and is the predominant DSB repair pathway in mammalian cells. Key proteins include Ku70/80, DNA-PKcs, and DNA Ligase IV.

-

Homologous Recombination (HR): A high-fidelity pathway that uses a sister chromatid as a template for repair. It is primarily active in the S and G2 phases of the cell cycle. Key proteins include the MRN complex, BRCA1/2, and RAD51.

The available evidence does not suggest that this compound directly inhibits key enzymatic components of these pathways. Instead, its radiosensitizing effect is attributed to increasing the overall burden of DNA damage beyond the cell's repair capacity. Furthermore, this compound's interference with Hypoxia-Inducible Factors (HIFs) can modulate the expression of genes involved in cell survival and DNA repair, potentially reducing the cell's ability to manage the increased damage load.[1]

Caption: The Non-Homologous End Joining (NHEJ) pathway.

Caption: The Homologous Recombination (HR) pathway.

The logical relationship posits that the increased and more complex DNA damage caused by this compound plus radiation overwhelms these repair systems, leading to mitotic catastrophe or apoptosis.

Caption: Logical flow of this compound-mediated radiosensitization.

Experimental Protocols for DNA Damage Assessment

To quantify the DNA damage enhanced by this compound, two standard methodologies are employed: the Comet Assay for single- and double-strand breaks and Immunofluorescence for γ-H2AX foci, a specific marker for DSBs.

Protocol: Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under alkaline conditions, it detects both SSBs and DSBs.

Caption: Workflow for the Alkaline Comet Assay.

Methodology:

-

Cell Preparation: Harvest cells post-treatment (e.g., with this compound and/or radiation) and prepare a single-cell suspension of ~1 x 105 cells/mL in ice-cold PBS.

-

Embedding: Mix ~30 µL of the cell suspension with ~250 µL of molten low-melting point agarose (at 37°C). Immediately pipette ~50 µL of this mixture onto a pre-coated CometSlide. Allow to solidify at 4°C for 30 minutes.

-

Lysis: Immerse slides in a chilled lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C. This step removes cell membranes and proteins, leaving behind the DNA nucleoid.

-

Alkaline Unwinding: Transfer slides to a horizontal electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13). Allow the DNA to unwind for 20-40 minutes at room temperature in the dark.

-

Electrophoresis: Apply a voltage of ~1 V/cm for 30 minutes at 4°C. Fragmented DNA (containing breaks) will migrate out of the nucleoid, forming the "comet tail".

-

Neutralization and Staining: Gently wash the slides with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green I or DAPI).

-

Analysis: Visualize slides using a fluorescence microscope. Use image analysis software to quantify the amount of DNA damage, typically expressed as the percentage of DNA in the comet tail.

Protocol: γ-H2AX Foci Immunofluorescence Assay

This assay specifically detects DSBs. The histone variant H2AX is rapidly phosphorylated at Serine 139 (becoming γ-H2AX) at the sites of DSBs, forming discrete nuclear foci that can be visualized and counted.

Caption: Workflow for γ-H2AX Foci Immunofluorescence.

Methodology:

-

Cell Culture: Seed cells on sterile coverslips in a multi-well plate and allow them to adhere. Treat with this compound and/or irradiate as per the experimental design. Allow for a recovery period (e.g., 30 minutes to 24 hours) for foci to form.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 30 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize the cell membranes with 0.3% Triton X-100 in PBS for 30 minutes to allow antibody entry.

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 30 minutes.

-

Primary Antibody: Incubate cells with a primary antibody specific for γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139), diluted in blocking buffer, overnight at 4°C in a humidified chamber.

-

Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG), diluted in blocking buffer, for 1 hour at room temperature in the dark.

-

Mounting: Wash three times with PBS. Counterstain the nuclei with DAPI. Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Analysis: Acquire images using a fluorescence or confocal microscope. Use image analysis software (like Fiji/ImageJ) to count the number of distinct γ-H2AX foci per nucleus. An increase in the average number of foci per nucleus corresponds to greater DSB damage.

Conclusion and Future Directions

This compound's role as a potent hypoxic radiosensitizer is well-established, with a clear mechanism centered on the hypoxia-specific generation of reactive species that amplify radiation-induced DNA damage. This increased damage load, particularly DSBs, overwhelms the cell's intrinsic DNA repair capabilities, leading to enhanced tumor cell killing. While clinical and pre-clinical data robustly support its efficacy in improving tumor control, there is a notable gap in the literature regarding the direct quantification of DNA lesions at the molecular level following this compound and radiation co-treatment.

Future research should focus on utilizing standardized assays, such as γ-H2AX foci counting and comet assays, to precisely quantify the increase in SSBs and DSBs attributable to this compound. Furthermore, investigating the expression and activity levels of key DNA repair proteins (e.g., RAD51, DNA-PKcs) following treatment would provide deeper insight into whether this compound's effect is solely due to damage overload or if it also involves the indirect modulation of DNA repair pathway efficiency. Such studies will be invaluable for optimizing combination therapies and further refining the targeted use of this important radiosensitizing agent.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Reevaluation of the radiosensitizing effects of sanazole and this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prognostic biomarkers for the response to the radiosensitizer this compound combined with RCTx: a pre-clinical trial in HNSCC xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dahanca.oncology.dk [dahanca.oncology.dk]

Unraveling the Molecular Onslaught: A Technical Guide to Nimorazole's Targets in Cancer Cells

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the molecular mechanisms of nimorazole, a critical radiosensitizing agent in oncology. This whitepaper details the core molecular interactions and pathways affected by this compound in cancer cells, presenting a wealth of quantitative data, detailed experimental protocols, and novel visualizations of its mode of action.

This compound, a 5-nitroimidazole compound, is a hypoxia-activated prodrug primarily utilized to enhance the efficacy of radiotherapy in solid tumors, particularly in head and neck squamous cell carcinoma (HNSCC).[1] Its selective action in the low-oxygen (hypoxic) environment of tumors makes it a valuable tool in overcoming radiation resistance.[2][3][4] This guide synthesizes the current understanding of how this compound exerts its effects at the molecular level.

Core Mechanism: Hypoxic Activation and DNA Damage

The central mechanism of this compound's action is its conversion from a relatively inert prodrug to a highly reactive cytotoxic agent specifically within the hypoxic regions of tumors.[2][5] This selective activation is carried out by cellular reductases, with a significant role attributed to cytochrome P450 reductase.[1][6]

Under hypoxic conditions, this compound undergoes a one-electron reduction, forming a radical anion.[6] This reactive intermediate can then participate in a series of reactions that generate reactive oxygen species (ROS) and other cytotoxic species.[2] These reactive molecules directly damage cellular macromolecules, most critically, DNA.[2][5] The primary mode of DNA damage is the induction of double-strand breaks, which are particularly lethal to cells and significantly amplify the cytotoxic effects of concurrent radiation therapy.[2] Furthermore, the activated form of this compound can form covalent adducts with cellular macromolecules, contributing to its overall cytotoxicity.

The efficacy of this compound as a radiosensitizer is quantified by the Sensitizer Enhancement Ratio (SER), which measures the factor by which the drug enhances the cell-killing effect of radiation. In vitro studies have demonstrated the concentration-dependent radiosensitizing effect of this compound under hypoxic conditions.

| Cell Line | Drug Concentration | Sensitizer Enhancement Ratio (SER) at 1% Cell Survival | Reference |

| SCCVII | 1 mM | 1.45 | [1][5] |

| SCCVII | 0.5 mM | 1.40 | [1][5] |

The cytotoxicity of this compound is also selective for hypoxic cells, as demonstrated by in vitro studies measuring the half-maximal inhibitory concentration (IC50) under oxic and anoxic conditions.

| Cell Line | IC50 (oxic, 4h exposure) [µM] | IC50 (anoxic, 4h exposure) [µM] | Hypoxia Cytotoxicity Ratio (HCR) | Reference |

| HCT116/54C | >10000 | 7400 | >1.4 | [4] |

| FaDu | >10000 | >10000 | - | [4] |

| UT-SCC-74B | >10000 | >10000 | - | [4] |

Modulation of Cellular Signaling and Metabolism

Beyond direct DNA damage, this compound impacts key cellular signaling pathways and metabolic processes that are crucial for cancer cell survival and proliferation, particularly in the hypoxic tumor microenvironment.

One of the central regulators of the cellular response to hypoxia is the Hypoxia-Inducible Factor 1-alpha (HIF-1α). While direct studies on this compound's effect on the HIF-1α pathway are limited, research on related imidazole (B134444) compounds suggests a potential mechanism of action. For instance, miconazole (B906) has been shown to suppress HIF-1α protein translation through the mTOR signaling pathway.[3] This indicates that this compound may similarly interfere with the HIF-1α pathway, thereby disrupting the adaptive mechanisms of cancer cells to hypoxia.

Caption: Regulation of HIF-1α under normoxic and hypoxic conditions, and potential inhibition by this compound.

Furthermore, this compound has been shown to disrupt the altered metabolic state of hypoxic cancer cells. These cells often exhibit increased reliance on glycolysis for energy production. Studies have indicated that this compound can interfere with glucose metabolism, leading to a disruption of the energy balance within the tumor cells and further sensitizing them to radiation.[2] For example, in the human squamous carcinoma cell line UT-SCC-5, this compound was found to increase the uptake of the glucose analog 3H-FDG under normal oxygen conditions, but decrease its uptake in anoxia, suggesting a complex interplay between the drug, oxygen levels, and cellular metabolism.[7]

Experimental Protocols for Investigating this compound's Molecular Targets

A important aspect of this technical guide is the inclusion of detailed methodologies for key experiments cited. This allows researchers to replicate and build upon existing findings.

Clonogenic Survival Assay

This assay is fundamental for determining the radiosensitizing effect of this compound.

Objective: To quantify the ability of single cells to form colonies after treatment with radiation, with and without this compound.

Methodology:

-

Cell Plating: Cancer cells are seeded at low density in petri dishes to allow for individual colony formation.

-

Drug Incubation: Cells are incubated with the desired concentration of this compound (e.g., 0.5 mM or 1 mM) for a specified period, typically under hypoxic conditions to mimic the tumor microenvironment. Control plates are incubated without the drug.

-

Irradiation: Plates are exposed to varying doses of ionizing radiation.

-

Colony Formation: The medium is replaced with fresh, drug-free medium, and the cells are incubated for 1-3 weeks until visible colonies (defined as at least 50 cells) are formed.

-

Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and the number of colonies in each dish is counted.

-

Data Analysis: The surviving fraction of cells is calculated for each radiation dose and plotted to generate cell survival curves. The Sensitizer Enhancement Ratio (SER) is then calculated as the ratio of the radiation dose required to achieve a certain level of cell kill (e.g., 1% survival) in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug.[8][9][10]

Caption: Workflow for the clonogenic survival assay to determine the radiosensitizing effect of this compound.

γ-H2AX Immunofluorescence Assay for DNA Double-Strand Breaks

This assay visualizes and quantifies the DNA double-strand breaks induced by this compound and radiation.

Objective: To detect the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.

Methodology:

-

Cell Culture and Treatment: Cells are cultured on coverslips and treated with this compound and/or radiation.

-

Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) to preserve cellular structures and then permeabilized (e.g., with Triton X-100) to allow antibodies to enter the cells.

-

Immunostaining:

-

Blocking: Non-specific antibody binding sites are blocked using a blocking solution (e.g., bovine serum albumin).

-

Primary Antibody: Cells are incubated with a primary antibody that specifically recognizes γ-H2AX.

-

Secondary Antibody: A fluorescently labeled secondary antibody that binds to the primary antibody is added.

-

-

Counterstaining and Mounting: The cell nuclei are stained with a DNA-binding dye (e.g., DAPI), and the coverslips are mounted on microscope slides.

-

Microscopy and Analysis: The cells are visualized using a fluorescence microscope. The number of distinct fluorescent foci (representing individual DNA double-strand breaks) per nucleus is counted.[11][12][13]

Cytochrome P450 Reductase Activity Assay

This assay measures the activity of a key enzyme involved in the activation of this compound.

Objective: To quantify the enzymatic activity of cytochrome P450 reductase in cell or tissue extracts.

Methodology:

-

Sample Preparation: Microsomal fractions are prepared from cells or tissues.

-

Assay Principle: The assay is typically a spectrophotometric method that measures the reduction of cytochrome c by NADPH, a reaction catalyzed by cytochrome P450 reductase.

-

Reaction Mixture: The reaction mixture contains the sample, cytochrome c, and NADPH in a suitable buffer.

-

Measurement: The increase in absorbance at 550 nm, corresponding to the reduction of cytochrome c, is measured over time.

-

Calculation: The enzymatic activity is calculated based on the rate of change in absorbance and the molar extinction coefficient of reduced cytochrome c.[2][3]

Future Directions

While the primary mechanisms of this compound are well-understood, further research is needed to fully elucidate its molecular targets and signaling effects. Advanced techniques such as quantitative proteomics and metabolomics could provide a more comprehensive picture of the cellular response to this compound. Proteomic studies could identify specific proteins that are adducted by activated this compound, while metabolomic analyses could detail the precise changes in cellular metabolism. A deeper understanding of these molecular details will be instrumental in optimizing the clinical use of this compound and in the development of next-generation radiosensitizers.

This technical guide serves as a critical resource for the scientific community, providing a solid foundation for future investigations into the molecular pharmacology of this compound and its role in cancer therapy.

References

- 1. Reevaluation of the radiosensitizing effects of sanazole and this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. Effect of nitroimidazole sensitizers on in vitro glycolytic metabolism of hypoxic squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. crpr-su.se [crpr-su.se]

- 12. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

The Preclinical Profile of Nimorazole: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimorazole, a 5-nitroimidazole compound, is a hypoxic cell radiosensitizer that has been investigated for its potential to improve the efficacy of radiotherapy in solid tumors, particularly in head and neck squamous cell carcinoma (HNSCC).[1][2] Tumor hypoxia is a significant contributor to radioresistance, and this compound's mechanism of action is designed to overcome this challenge by selectively targeting and sensitizing oxygen-deficient cancer cells to radiation.[1] This technical guide provides an in-depth overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, summarizing key data from various animal models.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the enhancement of radiation-induced tumor cell killing in hypoxic environments. This is often quantified by the enhancement ratio (ER), which is the ratio of the radiation dose required to produce a given effect without the drug to the dose required for the same effect with the drug.

Table 1: Pharmacodynamic Efficacy of this compound in Preclinical Cancer Models

| Preclinical Model | Treatment Regimen | Pharmacodynamic Endpoint | Result | Citation |

| C3H Mammary Carcinoma (Mouse) | Single dose irradiation in air + this compound (0.1-1.0 mg/g) | Enhancement Ratio (ER) | ~1.4 | [3] |

| C3H Mammary Carcinoma (Mouse) | 5 daily fractions of irradiation + this compound (0.3 mg/g per fraction) | Enhancement Ratio (ER) | ~1.3 | [3] |

| HNSCC Xenografts (FaDu, SAS models) | Fractionated radiochemotherapy (RCTx) + this compound | Permanent Local Tumor Control | Significantly improved compared to RCTx alone | [4] |

| HNSCC Xenografts (UT8, UT5 models) | Fractionated radiochemotherapy (RCTx) + this compound | Permanent Local Tumor Control | Potential improvement compared to RCTx alone | [4] |

| HNSCC Xenografts (CAL33, UT45, SAT models) | Fractionated radiochemotherapy (RCTx) + this compound | Permanent Local Tumor Control | No improvement observed compared to RCTx alone | [4] |

Pharmacokinetics

Table 2: Pharmacokinetic Parameters of this compound in Humans (for reference)

| Parameter | Value | Conditions | Citation |

| Peak Plasma Level (Tmax) | ~90 minutes (range 35-135 minutes) | Oral administration | [8] |

| Plasma Half-Life (t½) | 2 - 4.8 hours | Oral administration | [8] |

| Tumor/Plasma Ratio | 0.8 - 1.3 | Measured in 5 patients | [5][6] |

| Mean Peak Concentration (normalized) | 32.2 ± 0.9 µg/mL | Per g/m² administered dose | [9] |

| Mean Elimination Half-Life | 3.35 ± 0.09 h | - | [9] |

| Mean Apparent Volume of Distribution | 0.77 ± 0.02 L/kg | - | [9] |

| Mean AUC (normalized) | 191 ± 6 µg·h/mL | Per g/m² administered dose | [9] |

Metabolism and Excretion

Specific preclinical data on the metabolism and excretion of this compound is limited. However, based on studies of other nitroimidazole compounds, it is anticipated that this compound undergoes extensive metabolism, potentially involving the cleavage of the imidazole (B134444) ring.[3] In studies with the related compound ornidazole (B1677491) in rats, the majority of the drug was excreted in the urine as metabolites, with less than 4% excreted unchanged.[3]

Experimental Protocols

Radiosensitization Study in HNSCC Xenografts

-

Animal Model: Human head and neck squamous cell carcinoma (HNSCC) xenografts in mice.[4]

-

Treatment Groups:

-

Control: Radiochemotherapy (RCTx) + saline vehicle.

-

Intervention 1: RCTx + this compound from the first fraction.

-

Intervention 2: RCTx + this compound after the tenth fraction.[4]

-

-

Drug Administration:

-

Irradiation: 30 fractions over 6 weeks.[10]

Radiosensitization Study in C3H Mammary Carcinoma

-

Animal Model: C3H mammary carcinoma transplanted to the feet of C3D2F1 mice.[3]

-

Drug Administration: this compound administered at doses ranging from 0.1 to 1.0 mg/g for single-dose experiments and 0.3 mg/g per fraction for fractionated experiments.[3]

-

Irradiation:

-

Endpoint: Enhancement Ratio (ER) calculated from tumor growth delay assays.[3]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Hypoxic Activation and ROS Generation

Under hypoxic conditions, this compound is reduced by intracellular reductases. This process generates reactive oxygen species (ROS) and other reactive intermediates that mimic the radiosensitizing effects of oxygen.[1] These reactive species cause damage to cellular macromolecules, including DNA, leading to increased double-strand breaks and enhanced tumor cell killing when combined with radiation therapy.[1]

Caption: Hypoxia-selective activation of this compound.

General Workflow for Preclinical Evaluation of a Radiosensitizer

The preclinical evaluation of a potential radiosensitizer like this compound typically follows a structured workflow to establish its efficacy and mechanism of action before consideration for clinical trials. This involves a series of in vitro and in vivo studies.

Caption: Preclinical evaluation workflow for radiosensitizers.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. researchgate.net [researchgate.net]

- 4. Prognostic biomarkers for the response to the radiosensitizer this compound combined with RCTx: a pre-clinical trial in HNSCC xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies of the pharmacokinetic properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies of the pharmacokinetic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A rapid and sensitive determination of hypoxic radiosensitizer agent this compound in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A phase I clinical study of this compound as a hypoxic radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Study of the population pharmacokinetic characteristics of this compound in head and neck cancer patients treated in the DAHANCA-5 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prognostic biomarkers for the response to the radiosensitizer this compound combined with RCTx: a pre-clinical trial in HNSCC xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Nitroreductase Enzymes in the Efficacy of Nimorazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nimorazole, a 5-nitroimidazole compound, serves as a crucial hypoxia-activated radiosensitizer in cancer therapy. Its efficacy is intrinsically linked to the metabolic activation by nitroreductase enzymes, which are often overexpressed in the hypoxic microenvironment of solid tumors. This technical guide provides an in-depth analysis of the core mechanisms underpinning the role of these enzymes in this compound's therapeutic action. It delves into the specific enzymes implicated in its activation, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key molecular pathways. Understanding this intricate relationship is paramount for optimizing this compound-based treatments and developing novel targeted cancer therapies.

Introduction: this compound as a Hypoxia-Activated Prodrug

This compound is a prodrug that selectively targets hypoxic tumor cells, which are notoriously resistant to conventional radiotherapy.[1] Under low-oxygen conditions, the nitro group of this compound is reduced by cellular reductases, a process known as bioreductive activation.[2] This activation leads to the formation of highly reactive cytotoxic intermediates and reactive oxygen species (ROS).[1] These reactive species subsequently induce DNA damage, amplifying the cytotoxic effects of ionizing radiation and leading to enhanced tumor cell death.[1] The selective activation in hypoxic regions minimizes damage to healthy, well-oxygenated tissues, thereby improving the therapeutic index of radiation treatment.[1]

The Central Role of Nitroreductase Enzymes

The biotransformation of this compound is critically dependent on the activity of nitroreductase enzymes. These enzymes catalyze the reduction of the nitro group on the imidazole (B134444) ring, initiating the cascade of cytotoxic events. While the complete spectrum of human nitroreductases involved in this compound metabolism is still under investigation, several key enzyme families are implicated.

Key Nitroreductase Families

-

Aldo-Keto Reductases (AKRs): The AKR superfamily, particularly isoforms like AKR1C3, are known to be involved in the metabolism of a wide range of compounds, including those with nitro groups.[3][4] Overexpression of AKR1C3 has been observed in various cancers and is associated with therapeutic resistance.[5] While direct enzymatic data for this compound is still emerging, the role of AKR1C3 in reducing other xenobiotics makes it a strong candidate for this compound activation.

-

Cytochrome P450 Reductases (POR): NADPH-cytochrome P450 reductase is another key enzyme in the bioreductive metabolism of xenobiotics. Studies on other nitroimidazoles have demonstrated the involvement of POR in their hypoxic activation. This suggests a potential role for POR in the metabolic pathway of this compound as well.

It is important to note that the enzymatic landscape can vary between different tumor types and even within a single tumor, leading to heterogeneity in this compound activation and, consequently, treatment response.

Quantitative Data on this compound Efficacy

The radiosensitizing effect of this compound is quantified by the Sensitizer Enhancement Ratio (SER), which is the ratio of the radiation dose required to achieve a certain level of cell killing in the absence of the drug to the dose required in its presence.

| Cell Line | Drug Concentration | Hypoxic Conditions | Sensitizer Enhancement Ratio (SER) at 1% Clonogenic Survival | Reference |

| SCCVII | 0.5 mM | Anoxia | 1.40 | [6][7] |

| SCCVII | 1.0 mM | Anoxia | 1.45 | [6][7] |

| HCT116/54C | 1.0 mM | Anoxia | Varies (dependent on side chain) | [8] |

Note: The SER for HCT116/54C cells with various nitroimidazole analogues was evaluated, highlighting the influence of the compound's electron affinity on its radiosensitizing potential.

A preclinical study in HNSCC xenografts demonstrated that this compound combined with radiochemotherapy significantly improved permanent local tumor control in two out of seven tumor models.[9] This highlights the variability in response and underscores the need for predictive biomarkers, potentially including the expression levels of specific nitroreductases.

Experimental Protocols

Nitroreductase Activity Assay

This assay measures the ability of a specific nitroreductase enzyme or cell lysate to reduce this compound.

Materials:

-

Purified nitroreductase enzyme or cell lysate

-

This compound stock solution (in a suitable solvent like DMSO)

-

NADPH or NADH solution (cofactor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

HPLC system with a suitable column (e.g., C18) and UV detector

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, NADPH/NADH solution, and the purified enzyme or cell lysate.

-

Initiation: Add this compound to the reaction mixture to a final desired concentration (e.g., 100 µM).

-

Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 30-60 minutes). The incubation should be performed under hypoxic conditions for optimal results, which can be achieved using a hypoxic chamber or by purging the solution with nitrogen gas.

-

Termination: Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile (B52724) or methanol (B129727).

-

Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant using HPLC to quantify the amount of remaining this compound and the formation of its reduced metabolites. The depletion of this compound over time is indicative of nitroreductase activity.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cancer cells after treatment with radiation and this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Radiation source (e.g., X-ray irradiator)

-

6-well plates

-

Crystal violet staining solution (0.5% in methanol)

-

Fixation solution (e.g., methanol:acetic acid 3:1)

Protocol:

-

Cell Seeding: Plate a known number of single cells into 6-well plates. The seeding density should be adjusted based on the expected survival fraction for each treatment condition to yield a countable number of colonies (typically 50-150).

-

Drug Treatment: After allowing the cells to attach (usually overnight), treat the cells with the desired concentration of this compound for a specified duration before irradiation. For hypoxic treatment, incubate the plates in a hypoxic chamber.

-

Irradiation: Irradiate the plates with a range of radiation doses.

-

Colony Formation: After irradiation, replace the treatment medium with fresh, drug-free medium and incubate the plates for 1-3 weeks to allow for colony formation.

-

Fixation and Staining: Once colonies are visible, aspirate the medium, wash with PBS, and fix the colonies with the fixation solution. After fixation, stain the colonies with crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition. The surviving fraction is the ratio of the plating efficiency of the treated cells to that of the untreated control cells. Plot the surviving fraction against the radiation dose to generate cell survival curves and determine the Sensitizer Enhancement Ratio (SER).[10][11][12]

Detection of this compound and its Metabolites in Cell Culture

This protocol outlines a method for extracting and analyzing this compound and its metabolites from cell culture experiments.

Materials:

-

Adherent cancer cells in culture plates

-

Ice-cold methanol

-

Cell scraper

-

Microcentrifuge tubes

-

HPLC-MS system

Protocol:

-

Quenching and Extraction: After treatment with this compound, rapidly aspirate the culture medium. Immediately add ice-cold methanol to the plate to quench metabolic activity and extract the metabolites.[13][14][15]

-

Cell Lysis: Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.

-

Protein Precipitation: Vortex the tube and centrifuge at high speed to pellet the protein and cell debris.

-

Sample Preparation: Carefully transfer the supernatant containing the metabolites to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution and Analysis: Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for HPLC) and analyze using an HPLC-MS system to identify and quantify this compound and its reduced metabolites.[16]

Signaling Pathways and Molecular Mechanisms

The activation of this compound by nitroreductases under hypoxic conditions initiates a series of events that culminate in enhanced radiosensitivity.

Caption: Mechanism of this compound Activation and Radiosensitization.

Under hypoxic conditions, this compound diffuses into the tumor cell where it is reduced by nitroreductase enzymes. This activation generates reactive intermediates and ROS, which, in conjunction with radiation therapy, lead to increased DNA damage.[1] The activated form of this compound can also interfere with hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathways, further promoting cell death.[1]

Conclusion and Future Directions

The efficacy of this compound as a hypoxic radiosensitizer is fundamentally dependent on its activation by nitroreductase enzymes. A deeper understanding of the specific human nitroreductases involved and their expression patterns in different tumors is crucial for personalizing treatment and improving patient outcomes. Future research should focus on:

-

Identifying and characterizing the full spectrum of human nitroreductases that metabolize this compound. This will enable the development of predictive biomarkers to identify patients most likely to respond to this compound therapy.

-

Developing more potent and selective nitroreductase-activated prodrugs. By tailoring drugs to be activated by specific, highly expressed tumor nitroreductases, therapeutic efficacy can be enhanced while minimizing off-target toxicity.

-

Investigating the interplay between nitroreductase activity, the tumor microenvironment, and the immune system. This could unveil novel combination therapies that leverage the effects of this compound to stimulate anti-tumor immunity.